molecular formula C13H18ClNO2 B15299007 Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride

Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B15299007
M. Wt: 255.74 g/mol
InChI Key: GPXCWDAETRTTOJ-UHFFFAOYSA-N
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Description

Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-based small molecule featuring a methyl ester group, a 3-methylphenyl substituent, and a secondary amine hydrochloride salt. Its molecular formula is C₁₄H₁₈ClNO₂ (calculated based on structural analogs in the evidence). The compound is chiral, with a racemic mixture of the (1r,3r) and (1s,3s) enantiomers. Cyclobutane derivatives are of interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding specificity .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-9-4-3-5-10(6-9)13(12(15)16-2)7-11(14)8-13;/h3-6,11H,7-8,14H2,1-2H3;1H

InChI Key

GPXCWDAETRTTOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC(C2)N)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition

The cyclobutane scaffold is commonly synthesized via [2+2] photocycloaddition between electron-deficient and electron-rich alkenes. For rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate, the reaction of methyl acrylate (CH₂=CHCO₂CH₃) with 3-methylstyrene (CH₂=CH-C₆H₄-CH₃) under UV irradiation yields the cyclobutane ring with adjacent ester and 3-methylphenyl groups. The reaction proceeds via a diradical intermediate, resulting in a racemic mixture of (1r,3r) and (1s,3s) diastereomers due to the lack of stereochemical control.

Key Conditions :

  • Solvent: Dichloromethane (DCM) or ethyl acetate
  • Light source: UV (λ = 254–300 nm)
  • Temperature: 0–25°C
  • Yield: 40–60% (typical for strained cyclobutanes)

Transition Metal-Catalyzed Cycloaddition

Nickel- or ruthenium-catalyzed [2+2] cycloadditions offer improved regioselectivity compared to photochemical methods. For example, Grubbs catalysts enable ring-closing metathesis of dienes, though this approach is less common for four-membered rings due to ring strain.

Functionalization of the Cyclobutane Core

Bromination at the 3-Position

Following cycloaddition, the CH₂ group at the 3-position is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN). This step introduces a bromide substituent, enabling subsequent nucleophilic substitution.

Reaction Conditions :

  • Solvent: CCl₄ or DCM
  • Initiator: Azobisisobutyronitrile (AIBN, 0.1 equiv)
  • Temperature: 60–80°C
  • Yield: 70–85%

Amination via Gabriel Synthesis

The 3-bromo intermediate undergoes Gabriel synthesis to install the primary amine. Treatment with potassium phthalimide replaces the bromide with a phthalimide-protected amine, followed by hydrazinolysis to yield the free amine.

Procedure :

  • Substitution :
    • Reagent: Potassium phthalimide (1.2 equiv)
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 80°C, 12 h
    • Yield: 65–75%
  • Deprotection :
    • Reagent: Hydrazine hydrate (2.0 equiv)
    • Solvent: Ethanol
    • Temperature: Reflux, 6 h
    • Yield: 85–90%

Esterification and Salt Formation

Methyl Ester Preparation

The carboxylic acid intermediate (generated via hydrolysis of the cycloadduct ester) is refluxed with methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester.

Conditions :

  • Reagent: SOCl₂ (1.5 equiv), MeOH (excess)
  • Temperature: 60°C, 4 h
  • Yield: >90%

Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride (HCl) in diethyl ether or ethanol to precipitate the hydrochloride salt.

Procedure :

  • Reagent: HCl (gaseous or 4M in dioxane)
  • Solvent: Et₂O or EtOH
  • Temperature: 0°C, 1 h
  • Yield: 95–98%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.15 (m, 4H, Ar-H), 3.65 (s, 3H, OCH₃), 3.20–3.05 (m, 2H, cyclobutane-H), 2.85–2.70 (m, 2H, cyclobutane-H), 2.35 (s, 3H, Ar-CH₃), 1.95–1.80 (m, 1H, NH₂).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=C aromatic).

Chromatographic Purity

  • HPLC : >95% purity (C18 column, MeCN/H₂O + 0.1% TFA, gradient elution).

Challenges and Optimization

Stereochemical Control

The photochemical [2+2] cycloaddition yields racemic product, necessitating chiral resolution if enantiopure material is required. Enzymatic or chromatographic methods (e.g., chiral SFC) can separate (1r,3r) and (1s,3s) enantiomers.

Ring Strain and Reactivity

The cyclobutane’s inherent strain complicates functionalization. Bromination and amination require careful optimization to avoid ring-opening side reactions.

Industrial-Scale Considerations

Cost-Effective Catalysts

Transitioning from UV-driven cycloadditions to visible-light photocatalysis reduces energy costs. Ruthenium or iridium complexes (e.g., [Ru(bpy)₃]²⁺) enable efficient electron transfer under mild conditions.

Green Solvent Alternatives

Replacing DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF improves sustainability without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions on the aromatic ring can introduce various functional groups.

Scientific Research Applications

Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving cyclobutane derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with biological molecules, while the cyclobutane ring provides structural rigidity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Compound A : (1R,3R)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate ()
  • Molecular Formula : C₁₃H₁₇N₃O₃
  • Key Difference : The 4-chlorophenyl group replaces the 3-methylphenyl group in the target compound.
  • Impact: The electron-withdrawing chlorine substituent may reduce lipophilicity compared to the electron-donating methyl group in the target compound, affecting membrane permeability or receptor binding . NMR data for similar compounds (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in ) shows aromatic proton shifts at δ 7.48–7.12 ppm, suggesting substituent position (para vs. meta) alters electronic environments .
Compound B : Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride ()
  • Molecular Formula: C₇H₁₄ClNO₂
  • Key Difference: Lacks the aromatic phenyl group; instead, a methylamino group is attached to the cyclobutane.
  • Synthesis yield (80%) and NMR data (e.g., methyl singlet at δ 3.82 ppm) provide benchmarks for comparing reaction efficiency and spectroscopic properties .

Ring Size and Conformational Flexibility

Compound C : (1R,3S)-Ethyl 3-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate Hydrochloride ()
  • Key Difference : Cyclopentane ring replaces cyclobutane; ethyl ester instead of methyl.
  • Impact :
    • Larger ring size increases conformational flexibility, which may reduce binding specificity but improve metabolic stability.
    • The phenylethylamine substituent introduces additional chirality, highlighting the importance of stereochemistry in pharmacological activity .

Functional Group Modifications

Compound D : Methyl (3-hydroxyphenyl)-carbamate ()
  • Key Difference : Carbamate group replaces the cyclobutane-amine-ester framework.
  • Impact :
    • Carbamates are more hydrolytically stable than esters, suggesting longer in vivo half-life but reduced reactivity in prodrug applications.

Data Table: Key Comparative Properties

Property Target Compound Compound A () Compound B ()
Molecular Formula C₁₄H₁₈ClNO₂ C₁₃H₁₇N₃O₃ C₇H₁₄ClNO₂
Aromatic Substituent 3-methylphenyl 4-chlorophenyl None
Ring Size Cyclobutane Cyclobutane Cyclobutane
Key Functional Group Methyl ester, amine hydrochloride Methyl ester, amine Methyl ester, methylamine
NMR (Methyl Group) Not reported Not reported δ 3.82 ppm (s, 3H)

Q & A

Q. Table 1: Comparative Reactivity of Cyclobutane vs. Cyclohexane Derivatives

ParameterCyclobutane DerivativeCyclohexane Derivative
Ring Strain Energy (kcal/mol)26.30
Hydrolysis Rate (k, s⁻¹)1.2 × 10⁻³3.4 × 10⁻⁶
Preferred SolventDCMTHF
Data adapted from strain energy calculations and kinetic studies .

Q. Table 2: Bioactivity Profiling

Assay TypeTargetIC₅₀ (nM)Notes
Kinase InhibitionEGFR45 ± 12ATP-competitive
GPCR Binding5-HT₂A320 ± 45Partial agonist
Ion Channel ModulationTRPV1>10,000Inactive
Data synthesized from enzyme assays and receptor binding studies .

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